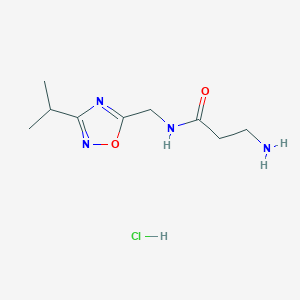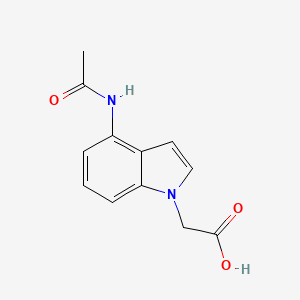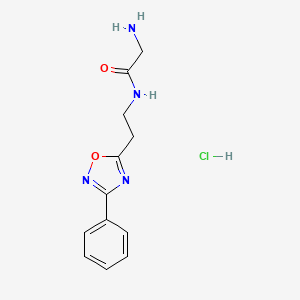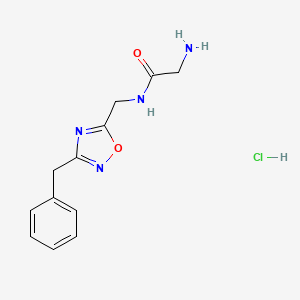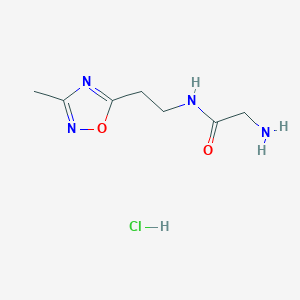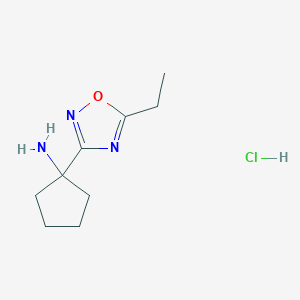
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride” is a compound with the molecular weight of 181.24 . The 1,3,4-Oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .
Synthesis Analysis
The synthesis of this compound involves the use of a N-benzoyloxy amine as an electrophilic aminating reagent, in combination with copper (II) acetate . The compound is synthesized diversely as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
The molecular structure of the compound was confirmed by an X-ray cocrystal structure . The InChI code for the compound is1S/C9H15N3O/c1-2-7-11-8 (12-13-7)9 (10)5-3-4-6-9/h2-6,10H2,1H3 . Chemical Reactions Analysis
The compound is part of the 1,2,4-oxadiazoles class of compounds, which have been synthesized as anti-infective agents . The reaction conditions vary, and in some cases, the presence of ZnCl2 inhibits the cyclization reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.24 and is a liquid at room temperature . The InChI key for the compound isIHIDOZUVHPHRDK-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- This compound is a type of 1,2,4-oxadiazole , which is a class of heterocyclic compounds . These compounds often contain nitrogen and oxygen as heteroatoms in their structures .
- The compound has a molecular weight of 163.61 and its IUPAC name is (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride .
-
Scientific Field: Medicinal Chemistry
- 1,2,4-oxadiazoles, including the one you mentioned, have been synthesized as anti-infective agents . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
- The compound’s potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action have been studied .
-
Scientific Field: Anti-Infective Agents
-
Scientific Field: Anti-Tuberculosis Agents
-
Scientific Field: Material Science
-
Scientific Field: Pharmaceutical Compounds
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9;/h2-6,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTIINHPQWAJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2(CCCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

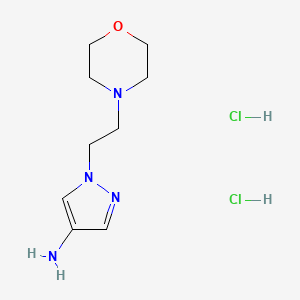
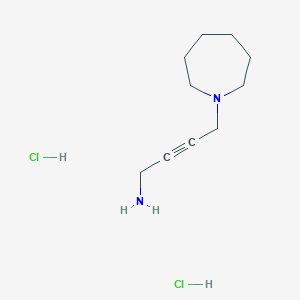
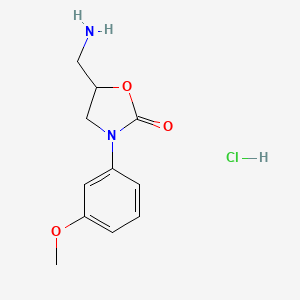
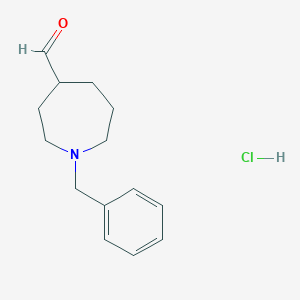
methanone hydrobromide](/img/structure/B1377783.png)
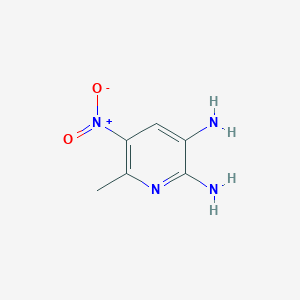
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
